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Introduction

α-Chymotrypsin is a serine endopeptidase that plays a crucial role in digestion by hydrolyzing

peptide bonds, primarily at the C-terminus of aromatic amino acid residues (tyrosine,

phenylalanine, and tryptophan). Its broad specificity also extends to other residues such as

leucine and methionine, albeit at a lower rate.[1] Accurate and reproducible measurement of

chymotrypsin activity is critical in various research and development areas, including enzyme

kinetics, inhibitor screening, and protein sequencing. The enzymatic activity of chymotrypsin is

highly dependent on the assay conditions, particularly the composition of the reaction buffer.

This application note provides a comprehensive guide to optimizing buffer conditions for

reliable and sensitive chymotrypsin assays.

Key Parameters for Optimal Chymotrypsin Activity

The catalytic efficiency of chymotrypsin is influenced by several key buffer parameters:

pH: Chymotrypsin exhibits optimal activity in a slightly alkaline pH range, typically between

7.8 and 8.3.[2][3][4][5][6][7] The precise optimum can vary depending on the substrate used.

Buffer System: Tris-HCl is the most commonly recommended buffer system for chymotrypsin

assays due to its buffering capacity in the optimal pH range.[2][3][4][5][6][7][8]
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Ionic Strength: The activity of chymotrypsin generally increases with rising ionic strength.[9]

[10] This is attributed to the effects of salts on the dissociation of ionizable groups within the

enzyme.[9][10]

Temperature: The optimal temperature for chymotrypsin assays is typically between 25°C

and 37°C.[2][4] For standard spectrophotometric assays using N-Benzoyl-L-tyrosine ethyl

ester (BTEE), 25°C is frequently used[2][3][6][8], while assays with chromogenic substrates

are often performed at 37°C.[4][7]

Cofactors and Stabilizers: Calcium ions (Ca²⁺) are known to enhance the stability of

chymotrypsin. The inclusion of calcium chloride (CaCl₂) in the assay buffer is a common

practice.[2][4][6][8]

Recommended Buffer Conditions and Protocols
The choice of substrate is a primary determinant of the specific buffer conditions. Below are

protocols for two common types of chymotrypsin assays: a spectrophotometric assay using

BTEE and a chromogenic assay using a p-nitroanilide (pNA) substrate.

Data Summary: Optimal Buffer Conditions
Parameter

Spectrophotometric Assay
(BTEE Substrate)

Chromogenic Assay (pNA
Substrate)

Buffer System 80 mM Tris-HCl[2][3] 100 mM Tris-HCl[4][7]

pH (at 25°C) 7.8[2][3][8] 8.3[4][7]

Key Additive 100 mM CaCl₂[8] 10 mM CaCl₂[4][7]

Temperature 25°C[2][3][6][8] 37°C[4][7]

Enzyme Solvent 1 mM HCl[2][8] 1 mM HCl[4][7]

Substrate Solvent 50% (w/w) Methanol[2][3] Distilled Water[4][7]

Wavelength 256 nm[2][3] 405 nm[4][7]
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Protocol 1: Spectrophotometric Assay using BTEE
This protocol is based on the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE), which

results in an increase in absorbance at 256 nm.[2] One unit of chymotrypsin is defined as the

amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[3][6]

Materials:

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.[8]

Substrate Solution: 1.07 mM BTEE in 50% (w/w) methanol.[2]

Enzyme Diluent: 1 mM HCl.[2][8]

α-Chymotrypsin: Bovine pancreatic chymotrypsin.

UV-Vis Spectrophotometer with temperature control.

Quartz cuvettes (1 cm path length).

Procedure:

Enzyme Preparation: Prepare a stock solution of chymotrypsin at 1 mg/mL in cold 1 mM HCl.

[2] Just before use, dilute the stock solution with 1 mM HCl to a working concentration of 10-

30 µg/mL.[2]

Assay Setup: Set the spectrophotometer to 256 nm and equilibrate the cell holder to 25°C.[2]

[8]

Reaction Mixture: In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of

Substrate Solution.[2][8]

Temperature Equilibration: Incubate the cuvette in the spectrophotometer for 4-5 minutes to

reach thermal equilibrium.[2][8]

Blank Measurement: Record the absorbance for a few minutes to establish a blank rate, if

any.
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Initiate Reaction: Add 0.1 mL of the diluted chymotrypsin solution to the cuvette and mix

immediately by inversion.[8]

Data Acquisition: Record the increase in absorbance at 256 nm for 5 minutes.

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from

the initial linear portion of the curve. The activity can be calculated using the molar extinction

coefficient of BTEE, which is 964 M⁻¹cm⁻¹.[2]

Workflow for Spectrophotometric Chymotrypsin Assay
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Caption: Workflow for a typical spectrophotometric chymotrypsin assay.

Protocol 2: Chromogenic Assay using MeO-Suc-Arg-
Pro-Tyr-pNA (S-2586)
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This protocol utilizes a chromogenic substrate where chymotrypsin-catalyzed hydrolysis

releases p-nitroaniline (pNA), which can be measured at 405 nm.[4][7]

Materials:

Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 10 mM CaCl₂ and 960 mM NaCl.[4][7]

Substrate Solution: Prepare a stock solution of MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) in

distilled water.[4][7]

Enzyme Diluent: 1 mM HCl.[4][7]

α-Chymotrypsin: Bovine pancreatic chymotrypsin.

Microplate reader or spectrophotometer with temperature control.

Procedure:

Enzyme Preparation: Dissolve chymotrypsin in cold 1 mM HCl to a concentration of 0.1 g/L.

This stock solution is stable for several weeks at 2-8°C.[4][7] Before the assay, dilute the

stock solution further with 1 mM HCl.

Assay Setup: Set the spectrophotometer or plate reader to 405 nm and equilibrate to 37°C.

[4]

Reaction Mixture (for a 1 cm cuvette):

Add 200 µL of Assay Buffer to a semi-microcuvette and incubate at 37°C for 3-4 minutes.

Add 200 µL of the chymotrypsin sample and incubate for an additional 2-3 minutes at

37°C.

Initiate Reaction: Add 200 µL of the Substrate Solution to the cuvette, mix, and immediately

place it in the spectrophotometer.

Data Acquisition: Record the change in absorbance at 405 nm per minute (ΔA₄₀₅/min).
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Calculate Activity: The activity is proportional to the rate of pNA release. The correlation

between ΔA/min and chymotrypsin activity is linear within the range of 3-60 U/L.[4][7]

Factors Influencing Chymotrypsin Activity

Optimal Chymotrypsin Activity

Buffer Conditions Substrate Choice Enzyme Stability

pH (7.8 - 8.3) Temperature (25-37°C) Ionic Strength Buffer Type (Tris-HCl) BTEE (Absorbance) pNA Substrates (Colorimetric) Fluorogenic Substrates Calcium Ions (Ca²⁺) Diluent (1mM HCl) Additives (e.g., Albumin)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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